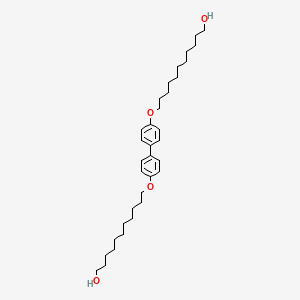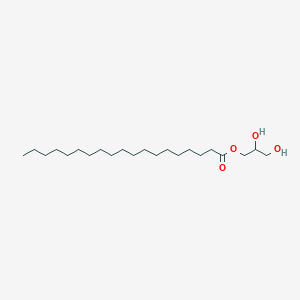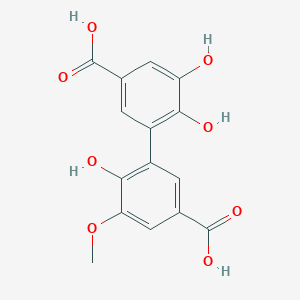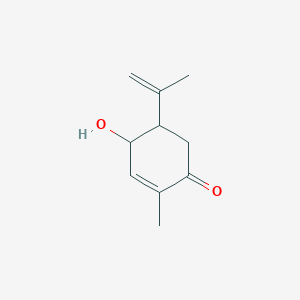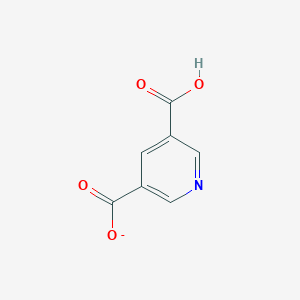
Dinicotinate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinicotinate(1-) is a carboxypyridinecarboxylate. It is a conjugate base of a dinicotinic acid. It is a conjugate acid of a dinicotinate(2-).
Scientific Research Applications
Chromium-Pyridine Carboxylate Complexes
- Biological Activity: Coordination complexes of chromium with nicotinate (nic) show distinct biological activity. Specifically, chromium dinicotinate enhanced insulin activity in isolated adipose tissue, which is a unique effect not observed with other chromium complexes (Evans & Pouchnik, 1993).
Environmental Impact and Biotransformation
- Detoxification by Fungi: The white-rot fungus Phanerochaete sordida YK-624 can degrade dinotefuran (DIN), a neonicotinoid insecticide, under certain conditions. This study highlights the role of cytochromes P450 in the biotransformation of DIN (Wang et al., 2019).
Synthesis and Chemical Analysis
- Synthesis of Curcumin Dinicotinate: A method for synthesizing curcumin dinicotinate from nicotinic acid and curcumin was developed, with potential applications in various fields (Luo Dan, 2011).
Health and Medical Research
- NAD+ Precursor Role: Nicotinamide riboside, a dinucleotide, has been studied for its health benefits in cardiovascular, neurodegenerative, and metabolic disorders. Its role in increasing NAD+ content in the body is of significant interest (Mehmel et al., 2020).
Interaction with Biological Systems
- Binding Specificity in Insects: Dinotefuran and similar compounds show varied binding specificity to nicotinic acetylcholine receptors in insects, illustrating the complex interactions of these compounds with biological systems (Honda et al., 2006).
Coordination Chemistry
- Self-assembly with Europium Complexes: Binuclear lanthanide complexes that form stable adducts with dinicotinate have been studied for their self-assembly properties and potential applications in coordination chemistry (Hill et al., 2013).
Neurological Effects
- Effects on Mammalian Neurodevelopment: Research on dinotefuran in juvenile mice suggests it may not cause depression-like indications, but its impact on neurodevelopment warrants further study (Takada et al., 2018).
Toxicology and Safety
- Toxicological Impact on Mammals: Studies on the toxicological effects of neonicotinoid insecticides like dinotefuran on mammals, including liver function and neurological impacts, are crucial for understanding environmental safety and health risks (Li et al., 2021).
properties
Molecular Formula |
C7H4NO4- |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
5-carboxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-1 |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



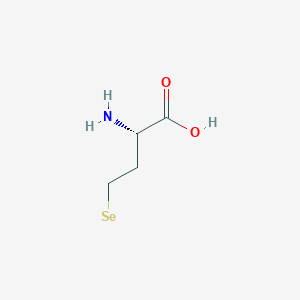
![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)
![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)
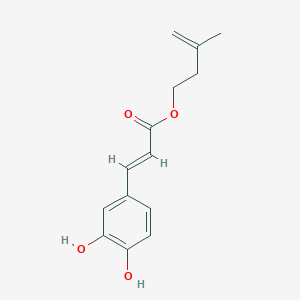
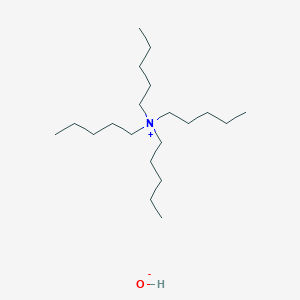

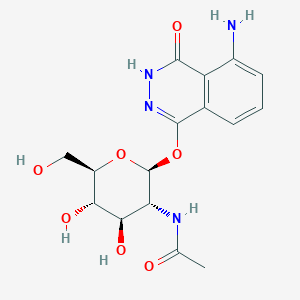

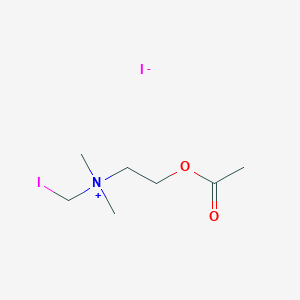
![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)
